

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde chemical properties

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Compound of Interest

Compound Name: 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

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An In-Depth Technical Guide to **8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde**: Properties, Synthesis, and Reactivity for Drug Discovery

Abstract

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a strategically important heterocyclic building block in the field of medicinal chemistry and materials science. Its architecture is founded upon the imidazo[1,2-a]pyridine scaffold, a privileged core structure known for a wide spectrum of pharmacological activities.^{[1][2][3]} This guide provides a comprehensive technical overview of the compound's chemical properties, a plausible synthetic route with mechanistic considerations, and an exploration of its dual-handle reactivity. The bromine atom at the 8-position serves as a versatile anchor for metal-catalyzed cross-coupling reactions, while the carbaldehyde group at the 2-position provides a reactive site for nucleophilic additions and condensations.^[1] This unique combination makes it an invaluable intermediate for the construction of diverse chemical libraries aimed at the discovery of novel therapeutic agents and functional materials.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core

The imidazo[1,2-a]pyridine ring system is a recurring motif in a multitude of biologically active compounds.^{[2][3][4]} Its rigid, planar structure and unique electronic properties make it an

excellent scaffold for interacting with various biological targets, including enzymes and receptors. Consequently, derivatives have been investigated and developed for a wide range of therapeutic applications, including anti-cancer, anti-tubercular, antiviral, and anti-inflammatory agents.^{[1][2]}

The subject of this guide, **8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde** (CAS No. 1194375-12-6), is not merely another derivative but a highly functionalized intermediate. It provides synthetic chemists with two distinct and orthogonally reactive sites, enabling sequential and controlled diversification of the core scaffold to rapidly generate novel molecular entities.

Physicochemical and Spectroscopic Properties

The fundamental properties of **8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde** are summarized below. These data are compiled from supplier information and computational predictions.

Table 1: Core Compound Properties

Property	Value	Reference
CAS Number	1194375-12-6	[5][6]
Molecular Formula	C ₈ H ₅ BrN ₂ O	[5][6][7]
Molecular Weight	225.04 g/mol	[5][6][7]
Appearance	Off-white to light yellow/brown solid	[8][9]
Purity	Typically ≥97%	[5][6]
Storage	Store at -20°C or 2-8°C, sealed, away from moisture	[5][8][9]

Table 2: Computed Physicochemical Data

Property	Value	Rationale and Implication	Reference
Topological Polar Surface Area (TPSA)	34.37 Å ²	Indicates moderate cell permeability potential.	[5]
LogP (Octanol/Water Partition Coeff.)	1.9093	Suggests good lipophilicity, favorable for membrane crossing.	[5]
Hydrogen Bond Acceptors	3	The two nitrogen atoms and the carbonyl oxygen can accept H-bonds.	[5]
Hydrogen Bond Donors	0	The absence of donor groups can influence binding interactions.	[5]
Rotatable Bonds	1	The C-C bond between the ring and aldehyde allows for limited conformational flexibility.	[5]

Solubility Profile

While specific experimental solubility data is not widely published, a qualitative assessment can be made. Based on its structure and the properties of related compounds like pyridine-2-carbaldehyde, the compound is expected to be soluble in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[\[10\]](#) Its solubility in water is likely to be low due to the hydrophobic nature of the fused aromatic core and the bromine substituent.

Predicted Spectroscopic Data

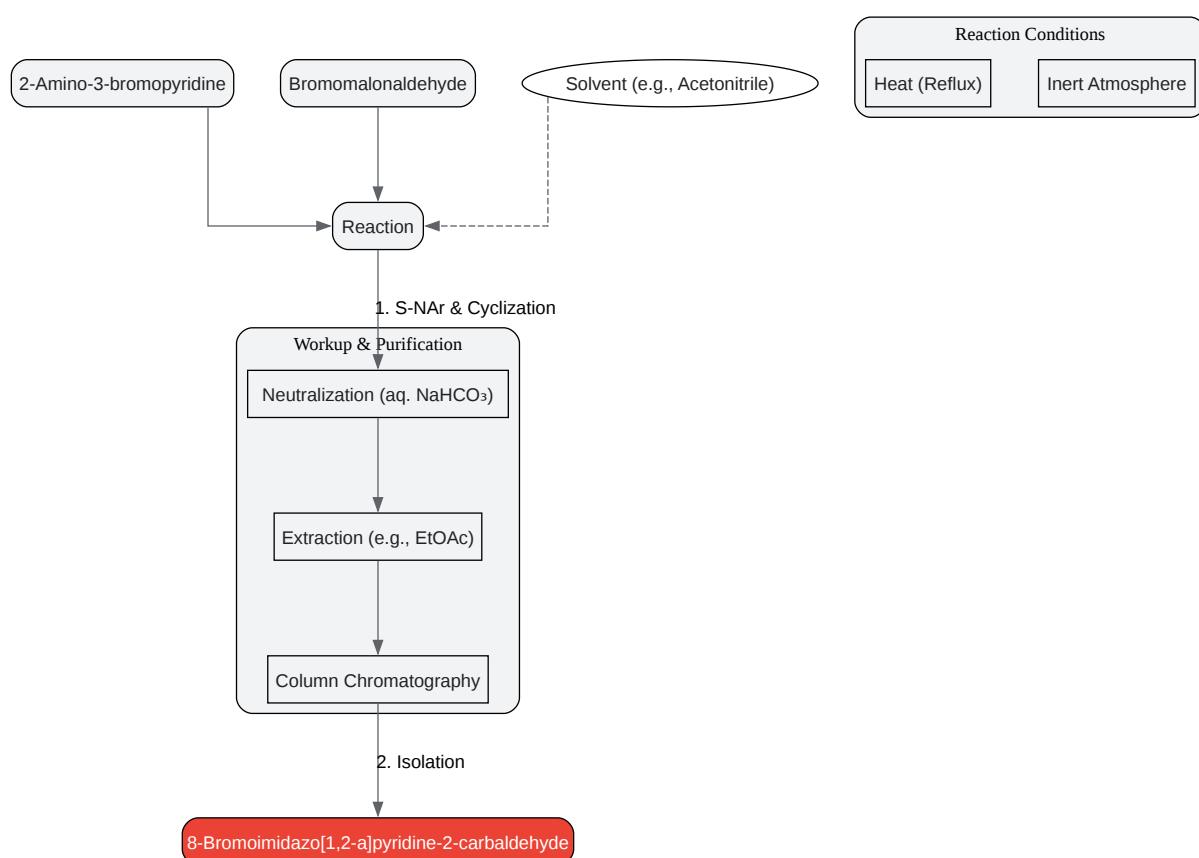
Definitive characterization requires experimental analysis. However, the expected spectroscopic signatures can be predicted based on the molecular structure.

Table 3: Predicted Spectroscopic Signatures

Technique	Feature	Predicted Chemical Shift / Frequency
¹ H NMR	Aldehyde Proton (-CHO)	δ 9.8 - 10.2 ppm (singlet)
Aromatic Protons	δ 7.5 - 9.0 ppm (multiplets)	
¹³ C NMR	Carbonyl Carbon (C=O)	δ 185 - 195 ppm
Aromatic Carbons	δ 110 - 150 ppm	
FT-IR	Carbonyl Stretch (C=O)	1690 - 1715 cm ⁻¹
C-Br Stretch	500 - 600 cm ⁻¹	

Synthesis and Mechanistic Insights

The construction of the imidazo[1,2-a]pyridine core is classically achieved via the condensation of a 2-aminopyridine derivative with an α -halocarbonyl compound.[11][12] For the synthesis of **8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde**, the logical precursors are 2-amino-3-bromopyridine and an equivalent of bromomalonaldehyde.

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Caption: Synthetic workflow for **8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde**.

Proposed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and serves as an illustrative guide.[\[13\]](#) Optimization may be required.

- **Reaction Setup:** To a solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add 2-bromomalonaldehyde (1.2 eq).
 - **Rationale:** Acetonitrile is a polar aprotic solvent that facilitates the dissolution of the starting materials without interfering with the reaction. A slight excess of the aldehyde component ensures complete consumption of the limiting aminopyridine.
- **Cyclization:** Heat the reaction mixture to reflux for 2-4 hours under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - **Rationale:** Heating provides the activation energy for the initial nucleophilic attack of the pyridine nitrogen onto the aldehyde, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring. An inert atmosphere prevents potential oxidative side reactions.
- **Workup:** After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
 - **Rationale:** The reaction generates HBr as a byproduct. Neutralization with a mild base like sodium bicarbonate is crucial to prevent potential acid-catalyzed degradation and to facilitate the extraction of the product into an organic solvent.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - **Rationale:** Ethyl acetate is a common solvent for extracting moderately polar organic products. The brine wash removes residual water from the organic phase, and anhydrous sodium sulfate is a drying agent that removes the final traces of water.
- **Purification:** Concentrate the organic layer under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a gradient elution system (e.g., hexane/ethyl acetate).

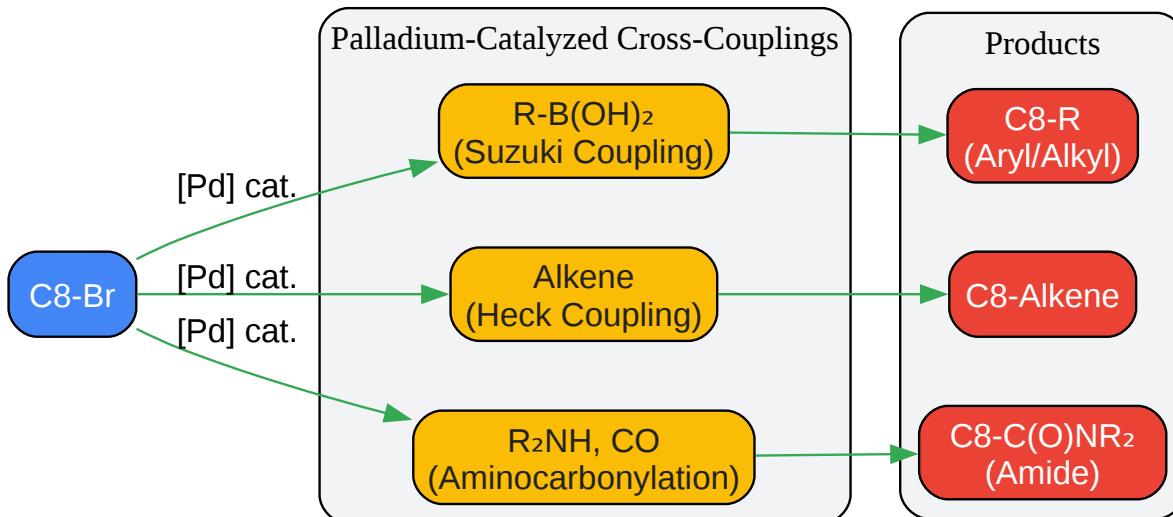
- Rationale: Column chromatography separates the desired product from unreacted starting materials and any formed impurities based on polarity, yielding the pure compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from its two distinct functional groups, which can be addressed with high selectivity.

Transformations at the C8-Position (The Bromo Handle)

The carbon-bromine bond is a classic handle for a wide array of palladium-catalyzed cross-coupling reactions.^[1] This allows for the introduction of carbon- and heteroatom-based substituents to build molecular complexity.



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Caption: Key cross-coupling reactions at the C8-bromo position.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups, essential for exploring structure-activity relationships (SAR).^[7]
- Heck Coupling: Reaction with alkenes appends vinyl groups, which can serve as further synthetic handles or as part of a larger conjugated system.^[7]

- Aminocarbonylation: A one-pot reaction with an amine and carbon monoxide gas installs a carboxamide moiety, a common functional group in many drug molecules.[1][2]

Reactions of the C2-Carbaldehyde Group

The aldehyde at the 2-position is an electrophilic center, susceptible to a variety of nucleophilic attacks and condensation reactions.

- Reductive Amination: A two-step or one-pot reaction with a primary or secondary amine, followed by a reducing agent (e.g., $\text{NaBH}(\text{OAc})_3$), yields substituted amines. This is a cornerstone reaction in medicinal chemistry for introducing diverse side chains to modulate solubility and target affinity.
- Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a method for carbon chain extension and the synthesis of stilbene-like structures.
- Oxidation: Treatment with a mild oxidizing agent (e.g., sodium chlorite) can convert the aldehyde to a carboxylic acid, another key functional group for drug design.
- Reduction: Reduction with a hydride agent like sodium borohydride (NaBH_4) cleanly affords the corresponding primary alcohol, which can be used for further derivatization.
- Condensation Reactions: The aldehyde readily condenses with hydrazines, hydroxylamines, and other nucleophiles to form stable hydrazones, oximes, and imines, respectively.

Applications in Drug Discovery and Beyond

The true value of **8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde** lies in its role as a versatile intermediate.[1][7]

- Anti-Tuberculosis Agents: The imidazo[1,2-a]pyridine scaffold has shown significant promise against *Mycobacterium tuberculosis*, including multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This building block is ideal for creating libraries of compounds to optimize anti-tubercular activity.
- Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The derivatization potential of this

compound at both the C2 and C8 positions allows for the systematic exploration of substitutions needed to achieve high potency and selectivity.[7]

- **Anxiolytic Agents:** The scaffold has also been identified in compounds with activity on the central nervous system, making this a valuable starting point for developing new anxiolytic drugs.[7]
- **Materials Science:** The conjugated aromatic framework suggests potential applications in the synthesis of fluorescent probes and optoelectronic materials, where functionalization at the C8 position could be used to tune the electronic properties of the molecule.[7]

Safety, Storage, and Handling

As with any laboratory chemical, **8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde** should be handled with appropriate care.

- **Safety:** Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** For long-term stability, store in a tightly sealed container in a freezer (-20°C) or refrigerator (2-8°C), protected from light and moisture.[5][8]
- **Usage:** This product is intended for research and development purposes only and is not for human or veterinary use.[6]

Conclusion

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a high-value chemical intermediate that offers synthetic chemists a powerful platform for innovation. Its foundation on the pharmacologically relevant imidazo[1,2-a]pyridine core, combined with the strategic placement of two versatile and orthogonally reactive functional groups, makes it an indispensable tool. The ability to perform selective cross-coupling at the C8-bromo position and a wide range of classical aldehyde chemistry at the C2-position enables the efficient and systematic development of novel compounds for drug discovery, diagnostics, and materials science.

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